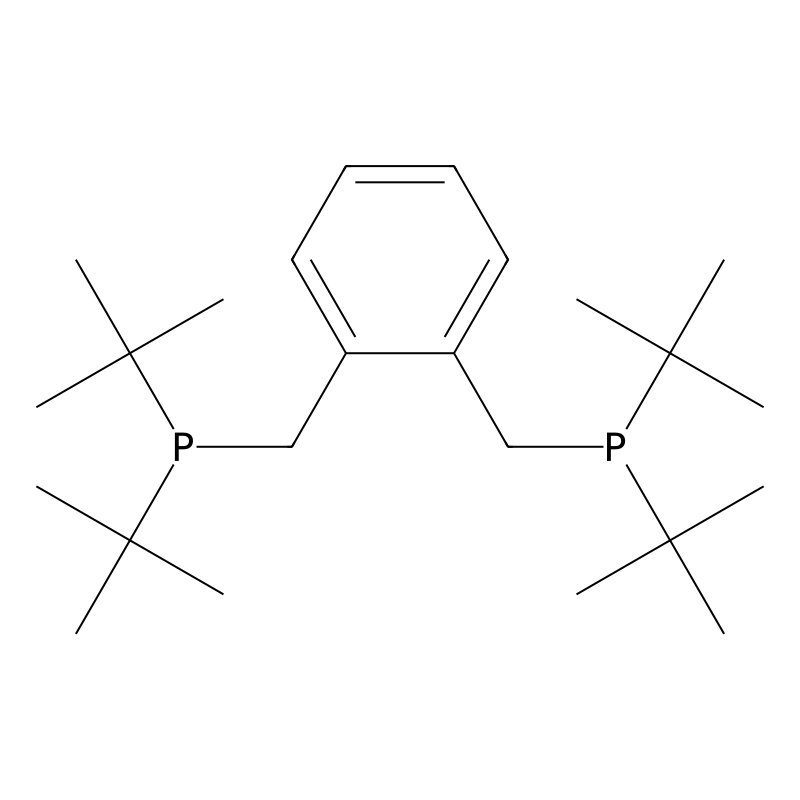1,2-Bis(di-tert-butylphosphinomethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bidentate Phosphine Ligand
1,2-Bis(di-tert-butylphosphinomethyl)benzene, also known as 1,2-DTBPMB, is a bidentate phosphine ligand. This means it has two phosphorus atoms that can bond to a metal center, forming a chelate complex. Bidentate ligands are often used in catalysis because they can help to stabilize the metal center and improve the selectivity and efficiency of the reaction [].
Applications in Cross-Coupling Reactions
,2-DTBPMB has been shown to be a versatile ligand for a variety of cross-coupling reactions, which are reactions that form carbon-carbon bonds between two different organic molecules.
Alkoxycarbonylation
In particular, 1,2-DTBPMB is highly effective in the alkoxycarbonylation of unsaturated compounds, where an alkoxycarbonyl group (such as –COOCH3) is added to a double bond. This reaction is used in the commercial production of methyl methacrylate, a key component of acrylic plastics [].
Aminocarbonylation
Additionally, 1,2-DTBPMB has been used in aminocarbonylation reactions, where an amine group and a carbonyl group are added to an unsaturated compound. This reaction has been shown to be highly selective and efficient, with isolated yields of up to 90% [].
Other Applications
Beyond cross-coupling reactions, 1,2-DTBPMB has also been explored for other applications in scientific research, such as:
Activation of small molecules
1,2-DTBPMB can be used to activate small molecules, such as carbon dioxide and hydrogen, making them more reactive for further transformations [].
Development of new catalysts
Researchers are also investigating the use of 1,2-DTBPMB in the development of new and improved catalysts for various organic reactions [].
1,2-Bis(di-tert-butylphosphinomethyl)benzene is a bidentate phosphine ligand characterized by its unique structure, which features two di-tert-butylphosphinomethyl groups attached to a benzene ring. This compound has gained significant attention in the field of coordination chemistry due to its excellent chelating properties and ability to stabilize various metal complexes. Its chemical formula is C_22H_34P_2, and it has a molecular weight of approximately 378.48 g/mol. The bulky tert-butyl groups enhance its steric properties, making it suitable for applications in catalysis and organic synthesis.
DTBPMB acts as a bidentate ligand by donating electrons from its lone pairs on the phosphorus atoms to a central metal atom, typically palladium. This creates a Lewis acid-base adduct, which activates the metal center for subsequent steps in the catalytic cycle of cross-coupling reactions []. The bulky tert-butyl groups on DTBPMB can influence the regioselectivity (orientation of the new bond formation) and steric outcome of the reaction [].
- Alkoxycarbonylation: This reaction involves the addition of carbon monoxide and alcohols to unsaturated compounds, facilitated by palladium complexes of 1,2-bis(di-tert-butylphosphinomethyl)benzene .
- Cross-coupling reactions: The compound serves as a ligand in Suzuki and Heck reactions, enhancing the efficiency and selectivity of these processes .
The synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene typically involves the following steps:
- Preparation of di-tert-butylphosphine: This can be achieved through the reaction of tert-butyl chloride with lithium phosphide.
- Formation of the benzyl phosphine: The di-tert-butylphosphine is then reacted with benzaldehyde derivatives under appropriate conditions to yield the desired phosphine ligand.
- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
These methods have been optimized in various studies to improve yield and reduce by-products .
1,2-Bis(di-tert-butylphosphinomethyl)benzene has several notable applications:
- Catalysis: It is widely used as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity in organic synthesis .
- Material Science: Its metal complexes are explored for use in advanced materials and nanotechnology due to their unique electronic properties.
- Pharmaceutical Chemistry: The compound's potential in drug development is being investigated, particularly in synthesizing biologically active molecules .
Interaction studies involving 1,2-bis(di-tert-butylphosphinomethyl)benzene focus on its behavior when complexed with various metals. These studies reveal insights into:
- Stability Constants: Determining the stability of metal-ligand complexes helps understand their effectiveness in catalysis.
- Reaction Mechanisms: Investigations into how these complexes facilitate reactions provide valuable information on optimizing conditions for industrial applications .
Several compounds share structural or functional similarities with 1,2-bis(di-tert-butylphosphinomethyl)benzene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Bis(diphenylphosphino)ethane | Bidentate Phosphine | Less sterically hindered than 1,2-bis(di-tert-butylphosphinomethyl)benzene |
| 1,2-Bis(dicyclohexylphosphino)ethane | Bidentate Phosphine | Offers different steric and electronic properties |
| 1,3-Bis(diphenylphosphino)propane | Bidentate Phosphine | Different connectivity affects reactivity |
The uniqueness of 1,2-bis(di-tert-butylphosphinomethyl)benzene lies in its bulky tert-butyl groups that provide enhanced steric hindrance and electronic properties compared to other phosphine ligands. This makes it particularly effective in stabilizing metal complexes for catalytic applications.
XLogP3
GHS Hazard Statements
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard








